BenchChemオンラインストアへようこそ!

AF-45

IRAK4 inhibitor kinase selectivity NF-κB pathway

AF-45 (Anordiol) is the dihydroxylated active metabolite of anordrin, acting directly without metabolic conversion. Unlike anordrin, AF-45 is a validated IRAK4 inhibitor with 13.8-fold selectivity over IRAK1 (IC50 128 nM vs. 1765 nM). For reproductive research, AF-45 exhibits 1.33-fold greater potency (ED50 75 μM vs. 100 μM) in suppressing hCG-stimulated progesterone in luteal cells. In pregnancy termination studies, AF-45 requires a lower dose (0.6 mg/kg/day) than anordrin when combined with RU 486. Procure AF-45 directly for consistent, reproducible results in IRAK4 signaling and anti-inflammatory research.

Molecular Formula C22H30O2
Molecular Weight 326.5 g/mol
CAS No. 1045-29-0
Cat. No. B1665509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAF-45
CAS1045-29-0
Synonyms2,17,diethynyl-2,17-dihydroxy-A-norandrostane
A-norandrostane-2 alpha,17 alpha-diethynyl-2 beta,17 beta-diol
AF 45
AF-45
anordiol
anordiol, (2beta,17alpha)-isomer
anordiol, (2beta,5alpha,17alpha)-isomer
anordiol, (5alpha,17alpha)-isomer
H 241
H241
Molecular FormulaC22H30O2
Molecular Weight326.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C#C)O)CCC4C3(CC(C4)(C#C)O)C
InChIInChI=1S/C22H30O2/c1-5-21(23)13-15-7-8-16-17(19(15,3)14-21)9-11-20(4)18(16)10-12-22(20,24)6-2/h1-2,15-18,23-24H,7-14H2,3-4H3/t15-,16+,17-,18-,19-,20-,21+,22-/m0/s1
InChIKeyHUUUMTTWAPMBMU-ZBJWQKIUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AF-45 (CAS 1045-29-0) Compound Profile: Core Identity, Synonyms, and Procurement Classification


AF-45 (CAS 1045-29-0), also known as Anordiol, is a synthetic A-nor steroidal compound that functions both as a dihydroxylated active metabolite of the contraceptive anordrin and as a direct-acting IRAK4 inhibitor [1] [2]. Chemically identified as (2beta,5alpha,17alpha)-2-ethynyl-A-norpregn-20-yne-2,17-diol with molecular formula C22H30O2 and molecular weight 326.47 g/mol, this compound exhibits dual pharmacological profiles including antiestrogenic/estrogenic activity relevant to reproductive biology and potent anti-inflammatory activity via NF-κB/MAPK pathway blockade [1] [3].

Why AF-45 Cannot Be Replaced by Generic Anordrin or Standard Anti-Estrogens: Dual-Target Divergence and Metabolite-Active Differences


Procurement of AF-45 (Anordiol) cannot be generically substituted with its prodrug anordrin or other A-nor steroids due to fundamental differences in both metabolic activation and molecular target engagement. AF-45 is the dihydroxylated active metabolite of anordrin, meaning anordrin requires in vivo hydrolysis to exert its effects, whereas AF-45 acts directly without requiring metabolic conversion [1]. Critically, AF-45 demonstrates approximately 13.8-fold selectivity for IRAK4 over IRAK1 (IC50 128 nM vs. 1765 nM), a kinase selectivity profile absent from anordrin which is not characterized as an IRAK4 inhibitor [2]. Furthermore, in human luteal cells, AF-45 and anordrin exhibit distinct concentration-response relationships for progesterone suppression, with AF-45 showing an ED50 of 75 μM compared to anordrin's 100 μM [3]. These mechanistic divergences render direct compound interchange scientifically invalid for both reproductive pharmacology and inflammatory disease research applications.

AF-45 Evidence-Based Differentiation: Quantitative Comparator Data for Procurement Decisions


AF-45 IRAK4 Kinase Inhibition: 13.8-Fold Selectivity Over IRAK1

AF-45 demonstrates potent and selective inhibition of IRAK4, a key kinase in inflammatory signaling. AF-45 inhibits IRAK4 with an IC50 of 128 nM and IRAK1 with an IC50 of 1765 nM, yielding a 13.8-fold selectivity for IRAK4 over IRAK1 [1]. This selectivity profile was validated by comparing AF-45's effects on other kinase and non-kinase proteins, confirming specific IRAK4 targeting [1].

IRAK4 inhibitor kinase selectivity NF-κB pathway

AF-45 Exhibits Superior Potency to Anordrin in Pregnancy Termination Synergy with RU 486

When administered in combination with RU 486 (mifepristone), AF-45 requires a lower effective dose than its prodrug anordrin to achieve complete pregnancy termination. Doses of RU 486 (1 mg/kg/day) and AF-45 (0.6 mg/kg/day) that were individually ineffective produced complete embryo resorption when administered together . A smaller dose of AF-45 than anordrin is required to achieve this synergistic effect .

postcoital contraception RU 486 synergy antifertility

AF-45 Shows Lower Estrogenic Potency Relative to Estradiol in Uterine Weight Assays

AF-45 demonstrates approximately 1,120-fold lower estrogenic potency compared to estradiol in the ovariectomized rat uterine weight assay . This contrasts with AF-45's antiestrogenic profile in other contexts, highlighting its mixed agonist/antagonist character .

estrogenicity uterine weight assay antiestrogen

AF-45 Suppresses Progesterone Production with 1.33-Fold Greater Potency Than Anordrin in Human Luteal Cells

In human luteal cells, AF-45 inhibits hCG-stimulated progesterone production with an ED50 of 75 μM, compared to anordrin's ED50 of 100 μM [1]. Both compounds differ mechanistically from estradiol (ED50 = 3 μM) in this assay, indicating distinct pathways of progesterone modulation [1].

progesterone suppression luteal cells reproductive endocrinology

AF-45 Optimal Procurement Scenarios: Research Applications Validated by Comparative Evidence


IRAK4-Selective Kinase Inhibition in Inflammatory Disease Models

Researchers investigating IRAK4-specific signaling in ulcerative colitis, acute lung injury, or autoimmune inflammation should select AF-45 due to its validated 13.8-fold selectivity for IRAK4 over IRAK1 (IC50 128 nM vs. 1765 nM) [1]. AF-45 blocks the NF-κB/MAPK pathway and targets IRAK4, a validated target for inflammation and autoimmune diseases [1].

Postcoital Contraceptive Mechanism Studies Requiring Direct Active Metabolite

For studies examining synergistic pregnancy termination with RU 486 (mifepristone), AF-45 should be procured directly rather than using anordrin. AF-45 requires a lower effective dose (0.6 mg/kg/day) than anordrin to achieve complete embryo resorption when combined with RU 486 (1 mg/kg/day) .

Progesterone Biosynthesis Inhibition Assays in Human Reproductive Tissues

Investigators studying luteal cell steroidogenesis should select AF-45 over anordrin for progesterone suppression experiments. AF-45 demonstrates 1.33-fold greater potency (ED50 = 75 μM vs. 100 μM) in inhibiting hCG-stimulated progesterone production in human luteal cells [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for AF-45

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.